4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine and methyl groups in its structure adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with methylthioglycolate in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chlorine and methyl groups in its structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid include:
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-5-methylthieno[2,3-d]pyrimidine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H5ClN2O2S |
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Molecular Weight |
228.66 g/mol |
IUPAC Name |
4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2S/c1-3-10-6(9)5-4(8(12)13)2-14-7(5)11-3/h2H,1H3,(H,12,13) |
InChI Key |
TVDAPGSKRSDWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C(=O)O)C(=N1)Cl |
Origin of Product |
United States |
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